molecular formula C14H11BrN2OS B2964901 N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 611225-58-2

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2964901
CAS No.: 611225-58-2
M. Wt: 335.22
InChI Key: HJIQWEBLVQWUMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like acidity, basicity, reactivity, etc .

Scientific Research Applications

Fluorescent and Colorimetric pH Probe

A study developed a fluorescent and colorimetric pH probe utilizing the benzothiazole moiety, which could potentially serve as a real-time pH sensor for intracellular pH imaging. The benzothiazole component of N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a crucial role in the emissive part of the molecule and ensures excellent water solubility (Diana, Caruso, Tuzi, & Panunzi, 2020).

Antitumor Activities

The antitumor potential of benzothiazoles, including derivatives similar to this compound, has been studied. These compounds display selective antitumor activity against various cancer cell lines, with metabolism playing a central role in their mode of action (Chua et al., 1999).

Amino Acid Prodrugs of Antitumor Benzothiazoles

The synthesis of amino acid prodrugs of novel antitumor benzothiazoles has been evaluated. These prodrugs demonstrate the potential for clinical evaluation due to their selective antitumor properties and manageable side effects (Bradshaw et al., 2002).

Synthesis of 1,2,4-Triazole Derivatives

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include structures related to benzothiazoles, have been explored. These compounds have shown good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis of 2-Amino-6-Arylbenzothiazoles

The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions has been investigated, revealing potent urease enzyme inhibition and nitric oxide scavenging activities, which are significant for pharmaceutical and biological applications (Gull et al., 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes precautions to be taken while handling the compound and first aid measures in case of exposure .

Properties

IUPAC Name

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIQWEBLVQWUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture containing 2-bromo-5-methoxybenzthiazole (1 eq), 4-Bromoaniline (2 eq) and disopropylethylamine was subjected to microwave in NMP at 220° C. The resultant mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried. Purification on silica gel gave the desired product. MS: MH+=335
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Synthesis routes and methods II

Procedure details

The mixture containing 2-bromo-5-methoxybenzthiazole (1 eq), 4-Bromoaniline (2 eq) and diisopropylethylamine was subjected to microwave in NMP at 220° C. The resultant mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried. Purification on silica gel gave the desired product. MS: MH+=335
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